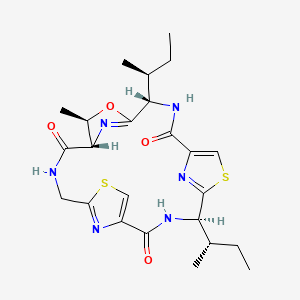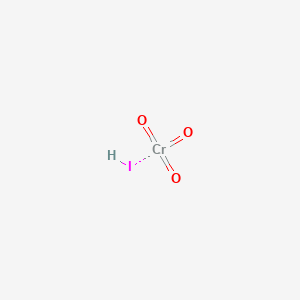![molecular formula C23H23N3O2 B1263534 (15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263534.png)
(15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-2643 is a member of beta-carbolines.
Scientific Research Applications
Stereochemistry and NMR Data Assignment:
- Research delves into the stereochemistry and complete NMR spectroscopic data assignments of cyclopeptide alkaloids, closely related to the compound , providing essential insights into their molecular structure and potential bioactive properties (Nisar et al., 2010).
Chiral Resolution and Simulation Studies:
- Another study focused on the chiral resolution of stereomers of similar compounds, addressing the need for new antibacterial agents. The research revealed different pharmaceutical activities of the stereomers and presented a method for their separation. This work lays the groundwork for understanding the bioactivity of such compounds and their potential applications in medicine (Ali et al., 2020).
Supramolecular Structures:
- The study of supramolecular structures of related dioxane-dione compounds provides insights into molecular interactions and the formation of complex molecular assemblies. This research is crucial for understanding the compound’s behavior in different environments and potential applications in nanotechnology or material science (Low et al., 2002).
NMR Spectroscopy of Tetraisoprenylated Benzophenone:
- The detailed NMR study of a tetraisoprenylated benzophenone provides a framework for understanding the chemical shifts and structural details of complex organic compounds. Such studies are foundational for the structural elucidation of new compounds and can aid in the design of molecules with desired properties (Dos Santos et al., 2001).
Effect of Nitrogen Atom on Double Bond Pyramidalization:
- Research into the pyramidalization of double bonds in the presence of nitrogen atoms sheds light on the electronic structure and reactivity of nitrogen-containing compounds. This study is relevant for understanding the chemical behavior of the compound and its derivatives, potentially impacting its reactivity and interactions with biological targets (Özen et al., 2004).
properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O2/c1-14-7-6-8-15(11-14)13-25-21(27)19-12-17-16-9-4-5-10-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m0/s1 |
InChI Key |
ALDXEYSYIRNXBH-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C(=O)[C@@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



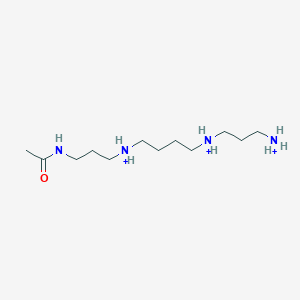
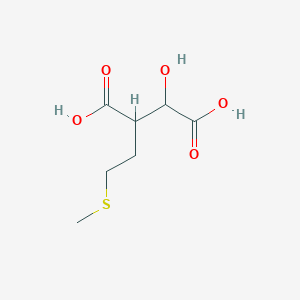
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)

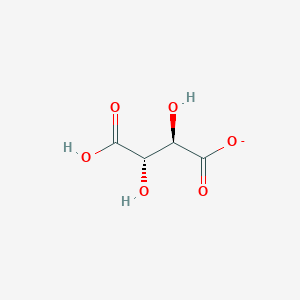
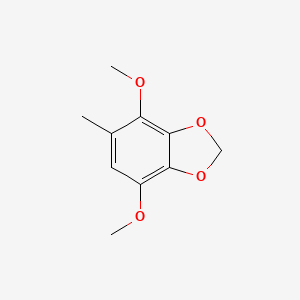
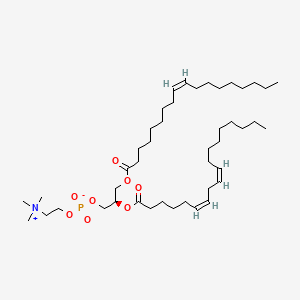

![[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)

